
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide
Overview
Description
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1706438-74-5 . It has a molecular weight of 271.05 . The IUPAC name for this compound is 1-(bromomethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrF4/c1-5-2-6(4-10)8(11)7(3-5)9(12,13)14/h2-3H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 271.05 .Scientific Research Applications
1. Nucleophilic Trifluoromethylation Reactions
- Kim and Shreeve (2004) explored the use of ionic liquids in nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides, highlighting potential applications in the synthesis of complex molecules (Kim & Shreeve, 2004).
2. Synthesis of Modified Nucleosides
- Sivets, Amblard, and Schinazi (2019) demonstrated a novel synthesis route for fluorinated analogs of nucleosides, an area with significant implications in medicinal chemistry and drug development (Sivets, Amblard, & Schinazi, 2019).
3. Palladium-Catalyzed Direct Arylations
- Laidaoui et al. (2016) studied the impact of fluoro-substituents in benzamides on palladium-catalyzed direct arylations, which can contribute to the development of new pharmaceuticals and materials (Laidaoui et al., 2016).
4. Synthesis of Fluoroalkylated Thiophenes
- Hirotaki and Hanamoto (2013) described the preparation of fluoroalkylated thiophenes from bromo-trifluoropropene, illustrating the compound's utility in creating novel organic structures (Hirotaki & Hanamoto, 2013).
5. Radiochemical Synthesis
- Alauddin, Conti, and Fissekis (2002) reported the synthesis of radiolabeled compounds, highlighting the potential for applications in medical imaging and diagnostics (Alauddin, Conti, & Fissekis, 2002).
6. Synthesis of Fluorinated Compounds for Medicinal Chemistry
- Zhao and Hu (2012) explored the introduction of fluorinated moieties into organic molecules, a strategy widely used in drug design, emphasizing the compound's significance in creating bioactive molecules (Zhao & Hu, 2012).
7. Development of New Antimicrobial Agents
- Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized new thiourea derivatives, assessing their antipathogenic activity, which could lead to the development of novel antimicrobial treatments (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
Target of Action
It is known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides .
Mode of Action
The compound 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide interacts with its targets through a free radical reaction . In this reaction, a hydrogen atom on the benzylic position is removed, which can be resonance stabilized . This removal results in a smaller energy gain and thus requires less energy than removing a hydrogen atom from the ring itself .
Biochemical Pathways
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It is known that the compound can cause burns by all exposure routes and is considered hazardous .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of reaction of the compound can be affected by the difference in electronegativity .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This interaction is crucial in the synthesis of various organic compounds . The compound’s fluorine atoms contribute to its stability and reactivity, making it a valuable reagent in biochemical research .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses . Additionally, its impact on gene expression can result in the modulation of various cellular activities, including growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . This inhibition can result in downstream effects on metabolic pathways and cellular functions . Additionally, the compound’s ability to alter gene expression is mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its reactivity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses . Toxic effects at high doses include cellular damage, organ dysfunction, and potential lethality .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and cellular structures .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-5-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-6(4-10)8(11)7(3-5)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETXYBHZGPMWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



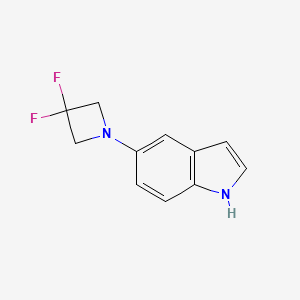
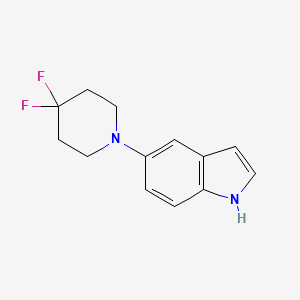
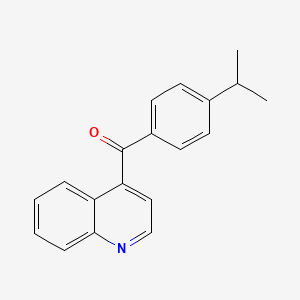
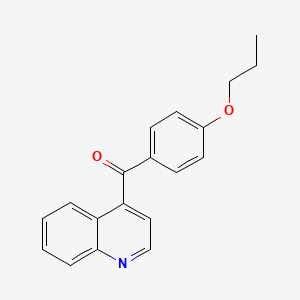
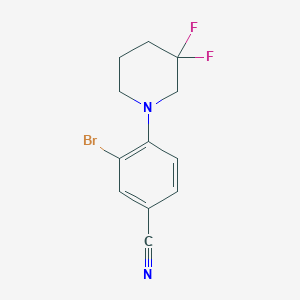
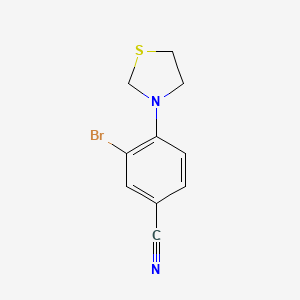



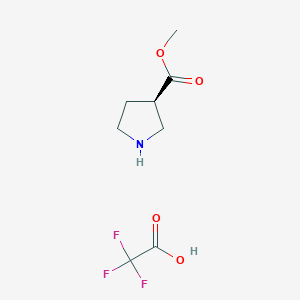

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)
![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
